N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20F3N3O3S and its molecular weight is 403.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a combination of a tetrahydro-2H-pyran ring, a pyrazole moiety, and a trifluoromethylphenyl group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N5O2S, with a molecular weight of approximately 396.43 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antibacterial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) .
- Anticancer Potential : Certain sulfonamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
Sulfonamide Group | Critical for potency against bacterial strains |
Pyrazole Core Variations | Modifications can lead to significant changes in efficacy |
Research has indicated that specific modifications to the pyrazole ring can lead to improved antimicrobial activity against resistant strains of Mtb .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anti-Tuberculosis Activity : A study identified related pyrazole derivatives as having bactericidal effects against Mtb, with some compounds achieving minimum inhibitory concentrations (MICs) below 0.5 μM. The study highlighted the importance of the sulfonamide functionality in enhancing activity .
- Anticancer Studies : Research into similar sulfonamide compounds indicated their potential as Bcl-2/Bcl-xL inhibitors, leading to reduced tumor growth in vivo. This suggests that modifications in the chemical structure can yield significant anticancer properties .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain pyrazole-based compounds could effectively inhibit key enzymes involved in bacterial cell wall biosynthesis, indicating a novel mode of action distinct from existing antibiotics .
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c18-17(19,20)15-3-1-14(2-4-15)12-27(24,25)22-16-9-21-23(11-16)10-13-5-7-26-8-6-13/h1-4,9,11,13,22H,5-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRVRJUCHWQHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.